molecular formula C12H18ClN3O B7855253 N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride

N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride

Cat. No.: B7855253
M. Wt: 255.74 g/mol
InChI Key: RIXHXDTUQGFWGX-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring and a pyrrolidinyl group, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminophenylacetic acid and pyrrolidine.

  • Reaction Steps: The carboxylic acid group of 3-aminophenylacetic acid is activated and then reacted with pyrrolidine to form the amide bond.

  • Conditions: The reaction is usually carried out in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) and a base such as triethylamine, under anhydrous conditions.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control.

  • Purification: The product is purified using crystallization or chromatography techniques to achieve high purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the amide group to an amine.

  • Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and H2O2 (Hydrogen peroxide).

  • Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction Products: Primary amines and secondary amines.

  • Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives, etc.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, while the pyrrolidinyl group can fit into binding sites, modulating biological activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • N-(3-aminophenyl)propanamide: Similar structure but with a propyl group instead of pyrrolidinyl.

  • N-(3-aminophenyl)methanesulfonamide: Contains a sulfonamide group instead of an acetamide group.

  • N-(3-aminophenyl)acetamide: Similar to the compound but without the pyrrolidinyl group.

Uniqueness: The presence of the pyrrolidinyl group in N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride provides unique chemical and biological properties compared to similar compounds, making it a valuable tool in research and industry.

Properties

IUPAC Name

N-(3-aminophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15;/h3-5,8H,1-2,6-7,9,13H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXHXDTUQGFWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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